propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a cyano-vinylamino group and a 2-oxo-2H-chromen-3-yl-thiazole moiety. This structure combines a coumarin-derived heterocycle (chromenone) with a thiazole ring, linked via a conjugated eth-en-yl system.
Properties
IUPAC Name |
propyl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-2-11-31-24(29)16-7-9-19(10-8-16)27-14-18(13-26)23-28-21(15-33-23)20-12-17-5-3-4-6-22(17)32-25(20)30/h3-10,12,14-15,27H,2,11H2,1H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQJPVIBPSRBKH-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, designated by the CAS number 1021251-10-4, is a synthetic organic compound that integrates a coumarin moiety with a thiazole ring, known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Coumarin Core : Known for various pharmacological effects, including anticoagulant and anti-inflammatory properties.
- Thiazole Ring : Associated with antimicrobial and anticancer activities.
- Cyano Group : Imparts additional reactivity and potential biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 440.49 g/mol.
1. Acetylcholinesterase Inhibition
Research indicates that compounds containing a coumarin core coupled with thiazole exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive functions. For instance, similar compounds have shown IC50 values ranging from 2.7 µM to higher values depending on structural variations. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial for neurotransmission in the brain .
2. Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole can exhibit activity against various bacterial strains. The presence of the cyano group may enhance this activity by facilitating interactions with microbial enzymes or membranes.
Study on Acetylcholinesterase Inhibition
A study synthesized several coumarin-thiazole hybrids and evaluated their AChE inhibitory activities. Among them, one compound exhibited an IC50 value of 2.7 µM, indicating potent inhibition compared to standard drugs used in Alzheimer's treatment . Molecular docking studies provided insights into the binding interactions at the enzyme's active site.
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 2.7 | AChE Inhibition |
| Compound B | 5.0 | Antimicrobial |
| Compound C | 10.5 | Antioxidant |
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that compounds similar to propyl 4-{[(1E)-2-cyano...]} displayed significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core functionalities: benzoate esters , thiazole derivatives , and coumarin hybrids . Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling reactions, akin to the methods used for Compound 38 (e.g., nucleophilic substitution or condensation with activated esters) . However, its elongated conjugated system may require stringent stereochemical control (1E-configuration) .
- By contrast, simpler benzoate esters (e.g., oxiran-2-ylmethyl derivatives) are synthesized via direct esterification, yielding higher purity and predictable NMR/IR profiles .
Functional Group Impact: Coumarin-Thiazole Hybrid: The chromenone-thiazole motif in the target compound is absent in other benzoate analogs. This combination is theorized to enhance π-π stacking interactions in crystal lattices (relevant for crystallography studies ) and fluorescence quantum yield compared to non-chromenone derivatives .
The cyano-vinylamino group may further modulate binding affinity via hydrogen bonding, as seen in graph-set analyses of similar crystals .
Research Implications and Limitations
- Crystallographic Challenges: The compound’s extended conjugation and multiple hydrogen-bonding sites (e.g., cyano, amino, carbonyl groups) may complicate crystal structure determination. SHELX programs (SHELXL, SHELXD) are recommended for refinement and phasing due to their robustness with complex hydrogen-bonding networks .
- Data Gaps : Experimental validation of fluorescence, enzyme inhibition, and solubility is required. Comparative studies with ethyl or methyl ester analogs (e.g., Compound 38) would clarify the role of the propyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
